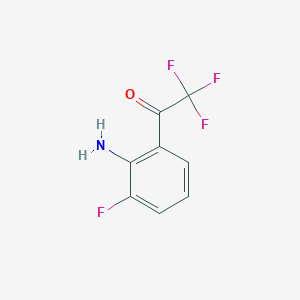

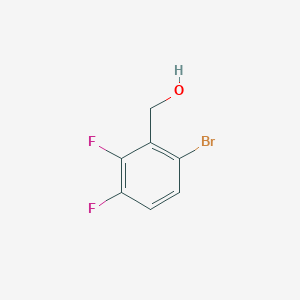

1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone" is a fluorinated aromatic compound that serves as a precursor or building block in the synthesis of various fluorinated polyimides. These polyimides are of significant interest due to their potential applications in areas requiring materials with low dielectric constants, high thermal stability, and good mechanical properties. The presence of fluorine atoms in the molecular structure is known to impart these desirable properties to the resulting polymers.

Synthesis Analysis

The synthesis of related fluorinated aromatic diamines, which are structurally similar to "1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone," involves simple procedures that lead to the formation of novel monomers. These monomers are then used to prepare a series of fluorinated polyimides. For instance, the synthesis of 1,1′-bis(4-aminophenyl)-1-(3-trifluoromethylphenyl)-2,2,2-trifluoroethane (6FDAM) is achieved through a straightforward process and is subsequently reacted with commercial aromatic dianhydrides to produce polyimides with excellent solubility and thermal properties . Similarly, the monomer 1,1-bis[4-(4′-aminophenoxy)phenyl]-1-[3″,5″-bis(trifluoromethyl)phenyl]-2,2,2-trifluoroethane (9FTPBA) is synthesized by coupling a trifluoromethyl-substituted acetophenone with 4-nitrophenyl phenyl ether, followed by reduction to yield the diamine .

Molecular Structure Analysis

The molecular structure of fluorinated compounds, such as those mentioned in the provided papers, is characterized by the presence of trifluoromethyl groups and ether linkages. These structural features contribute to the solubility and thermal stability of the resulting polyimides. The trifluoromethyl groups are known to lower the dielectric constant and water uptake of the polymers, making them suitable for electronic applications .

Chemical Reactions Analysis

The fluorinated aromatic diamines synthesized in these studies undergo chemical reactions with various aromatic dianhydrides to form polyimides. The process typically involves a two-stage synthesis with thermal or chemical imidization of poly(amic acid) films. The resulting polyimides exhibit good solubility in polar organic solvents and can form transparent, low-colored, and tough films .

Physical and Chemical Properties Analysis

The fluorinated polyimides derived from these monomers display a range of desirable physical and chemical properties. They have low moisture adsorption, low dielectric constants, high dielectric strength, and good optical transparency with UV-visible cutoff wavelengths indicating potential for optoelectronic applications . The thermal stability is evidenced by high glass transition temperatures and decomposition temperatures, ensuring the material's integrity in high-temperature environments . Additionally, the mechanical properties such as tensile strength, modulus, and elongation at breakage are also noteworthy, suggesting their suitability for structural applications .

特性

IUPAC Name |

1-(2-amino-3-fluorophenyl)-2,2,2-trifluoroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F4NO/c9-5-3-1-2-4(6(5)13)7(14)8(10,11)12/h1-3H,13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUKJQJUGDUYPQO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)N)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F4NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201226663 |

Source

|

| Record name | 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201226663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1448858-55-6 |

Source

|

| Record name | 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1448858-55-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Amino-3-fluorophenyl)-2,2,2-trifluoroethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201226663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine](/img/structure/B1289478.png)

![5-Bromoimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1289497.png)

![tert-butyl 2,4-Dichloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1289505.png)

![tert-butyl 3-Bromo-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B1289507.png)

![4-[(2-Aminoethyl)sulfonyl]-1-boc-piperazine](/img/structure/B1289511.png)

![2,2-dimethyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B1289515.png)